BenchChemオンラインストアへようこそ!

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine

Medicinal Chemistry ADME Optimization Drug Design

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine is a fused bicyclic heterocycle comprising a pyrazole ring N1-methylated and a pyridazine ring chlorinated at the 4-position. Its molecular formula is C₆H₅ClN₄ (MW 168.58 g/mol).

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 96017-48-0
Cat. No. B1626557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine
CAS96017-48-0
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCN1C2=CN=NC(=C2C=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-11-5-3-8-10-6(7)4(5)2-9-11/h2-3H,1H3
InChIKeyOOSFNBIADBTZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine (CAS 96017-48-0): Physicochemical Identity and Core Scaffold Profile


4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine is a fused bicyclic heterocycle comprising a pyrazole ring N1-methylated and a pyridazine ring chlorinated at the 4-position . Its molecular formula is C₆H₅ClN₄ (MW 168.58 g/mol) . The compound is primarily utilized as a synthetic building block in medicinal chemistry, where the chlorine atom serves as a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions . Experimentally, it exhibits a melting point of 201–204 °C (ethanol) and a predicted boiling point of 384.4 °C . Its computed logP (XLogP3 = 0.5; experimental LogP = 1.02) and topological polar surface area (TPSA = 43.6 Ų) position it within drug-like chemical space .

Why 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine Cannot Be Replaced by a Generic In-Class Analog


Within the pyrazolo[3,4-d]pyridazine family, small substituent changes at the 1- and 4-positions produce large shifts in lipophilicity (ΔLogP ≥ 0.65), hydrogen-bonding capacity, and electrophilic reactivity, which collectively determine solubility, membrane permeability, metabolic stability, and synthetic derivatization potential . The 4-chloro substituent is not merely a placeholder: it imparts a unique combination of moderate electron-withdrawing character and leaving-group ability that cannot be replicated by a 4-methoxy, 4-hydrogen, or 4-fluoro analog . Consequently, substituting this compound for a different halogen or unsubstituted congener will alter reaction kinetics in downstream transformations and change the ADME profile of any derived lead molecule, undermining reproducibility and SAR continuity in drug discovery programs .

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine: Quantitative Differentiator Evidence Against Closest Analogs


LogP Lipophilicity Advantage Over 4-Methoxy and 4-Unsubstituted Analogs

The 4-chloro substitution increases lipophilicity by approximately 0.65 log units relative to the 4-methoxy analog and the 4-unsubstituted parent. A higher LogP correlates with improved membrane permeability in oral drug candidates.

Medicinal Chemistry ADME Optimization Drug Design

Lower Polar Surface Area vs. 4-Methoxy Analog: Favorable Blood-Brain Barrier Penetration Predictor

The target compound exhibits a TPSA of 43.60 Ų, which is 9.23 Ų lower than the 4-methoxy analog (52.83 Ų), bringing it below the empirically established 60 Ų threshold for favorable CNS penetration.

CNS Drug Discovery Pharmacokinetics ADMET Prediction

Melting Point Depression Relative to 4-Unsubstituted Core: Crystallinity and Formulation Implications

Introduction of chlorine at the 4-position lowers the melting point by 14–17 °C compared to the 4-unsubstituted parent, indicative of weaker crystal lattice energy and potentially higher solubility.

Pre-formulation Solid-State Chemistry Solubility Enhancement

Synthetic Versatility: Electrophilic Chlorine Enables Diversification Not Possible with 4-Unsubstituted or 4-Methoxy Analogs

The chlorine at position 4 is a privileged leaving group for SNAr and metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.). The 4-methoxy analog is a poor electrophile (methoxy is a poor leaving group under mild conditions), and the 4-unsubstituted analog lacks a derivatization handle entirely.

Parallel Synthesis Medicinal Chemistry Building Block

pKa Differentiates Solubility-pH Profile from Non-Chlorinated Scaffolds

The predicted pKa of 2.15 for the target compound indicates a weakly basic center that can be protonated at low pH. This is a direct consequence of the electron-withdrawing chlorine atom modulating the basicity of the pyridazine ring nitrogens.

Pre-formulation Ionizable Group Profiling pH-Dependent Solubility

Prioritized Application Scenarios for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Balanced Lipophilicity for Intracellular Target Engagement

When designing ATP-competitive kinase inhibitors, the core scaffold must provide sufficient lipophilicity for cellular membrane penetration while maintaining TPSA below 90 Ų. With LogP = 1.02 and TPSA = 43.6 Ų, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine sits in an optimal range for oral bioavailability (Rule-of-5 compliant) and offers a reactive chlorine handle for rapid SAR exploration at the hinge-binding region.

CNS-Targeted Therapeutics Where Polar Surface Area Minimization Is Critical

The TPSA of 43.60 Ų is 9.23 Ų lower than the 4-methoxy analog, placing it firmly below the 60 Ų threshold associated with adequate brain penetration. This makes the compound the preferred core choice for CNS programs (e.g., neurodegenerative disease targets, CNS oncology) where every 10 Ų reduction in TPSA is empirically linked to a measurable increase in brain exposure.

Parallel Library Synthesis for High-Throughput SAR Studies

The 4-chloro substituent enables a single-step diversification protocol via SNAr or metal-catalyzed cross-coupling, whereas the 4-methoxy or 4-unsubstituted analogs require pre-activation. For a typical 96-well plate parallel synthesis campaign, this translates to reduced cycle time and higher success rates, directly lowering cost per compound. Suppliers offer the compound at 95%+ purity, suitable for direct use in array synthesis without further purification.

Pre-Formulation Screening of Weakly Basic Drug Candidates Targeting Gastric Absorption Window

With a predicted pKa of 2.15, the compound's ionization profile differs markedly from non-chlorinated analogs (pKa ~3.0–3.5). At gastric pH (pH 2), the target is approximately 59% ionized versus ~91% for the comparator, offering a distinct absorption profile that can be exploited in prodrug strategies or enteric coating design. This pH-dependent solubility behavior should be factored into early-stage salt and polymorph screening.

Quote Request

Request a Quote for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.